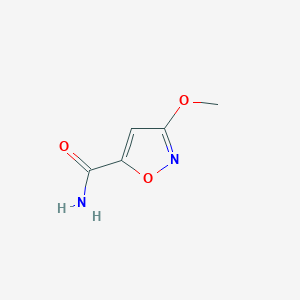
7-デスメチル-3-ヒドロキシアゴメラチン
概要
説明
7-Desmethyl-3-hydroxyagomelatine is a 1-(aminoethyl)naphthalene derivative with potential binding affinity for melatonin receptors . It is a biochemical used for proteomics research .
Molecular Structure Analysis
The molecular formula of 7-Desmethyl-3-hydroxyagomelatine is C14H15NO3, and its molecular weight is 245.27 .科学的研究の応用
神経科学研究
7-デスメチル-3-ヒドロキシアゴメラチンは、アゴメラチンの代謝物として、メラトニン受容体(MT1 および MT2)およびセロトニン受容体(5-HT2C)との相互作用により、神経科学研究において役割を果たします。 メラトニン作動薬およびセロトニン拮抗薬が神経経路に与える影響を研究するために使用されています .
薬理学的研究
薬理学では、この化合物は、アゴメラチンとその代謝物の薬力学と薬物動態を理解するために使用されます。 うつ病の治療を目的としたメラトニンおよびセロトニン受容体を標的とする新しい薬物の治療可能性を探求するのに役立ちます .
生化学分析
生化学者は、7-デスメチル-3-ヒドロキシアゴメラチンを使用して、その生化学的特性と相互作用を調べます。 既知の抗うつ薬の代謝物としての役割を考えると、タンパク質結合および酵素反応を含む研究において特に有用です .
分子生物学アプリケーション
分子生物学者は、概日リズムと気分調節に関連する遺伝子発現に対する潜在的な影響のために、7-デスメチル-3-ヒドロキシアゴメラチンに興味を持っています。 メラトニンおよびセロトニン受容体活性の基にある分子メカニズムを解明するためのツールとして役立ちます .
臨床研究
臨床的には、7-デスメチル-3-ヒドロキシアゴメラチンは、アゴメラチンに比べて活性が低下していることが重要であり、臨床試験における薬物の有効性と安全性を比較するための指標となります。 精神疾患の臨床バイオマーカーの開発に役立ちます .
医薬品化学
医薬品化学では、この化合物は、潜在的な抗うつ効果を持つ新しい化学物質を設計および合成するために使用されます。 メラトニンおよびセロトニン受容体を調節する新規治療薬を開発するための構造的枠組みを提供します .
毒性学
毒性学者は、7-デスメチル-3-ヒドロキシアゴメラチンを研究して、その安全性プロファイルを評価し、潜在的な毒性効果を特定します。 アゴメラチンおよび関連化合物のリスクベネフィット比を評価するために重要です .
分析化学
分析化学者は、7-デスメチル-3-ヒドロキシアゴメラチンをクロマトグラフィーおよび分光法における標準として使用します。 生物学的サンプル中のアゴメラチンとその代謝物を定量化するために不可欠であり、これはバイオエクイバレンス研究において重要です .
作用機序
Target of Action
7-Desmethyl-3-hydroxyagomelatine is a metabolite of Agomelatine . Its primary targets are the melatonergic receptors (MT1 and MT2) and the serotonergic receptor (5HT2C) . These receptors play crucial roles in the regulation of circadian rhythms and mood .
Mode of Action
7-Desmethyl-3-hydroxyagomelatine acts as an agonist at the melatonergic receptors (MT1 and MT2) and as an antagonist at the serotonergic receptor (5HT2C) . As an agonist, it binds to and activates the melatonergic receptors, while as an antagonist, it binds to the serotonergic receptor and blocks its activation .
Biochemical Pathways
Agomelatine’s action on melatonergic and serotonergic receptors can modulate the release of certain neurotransmitters, potentially affecting mood and sleep-wake cycles .
Pharmacokinetics
Research on agomelatine, the parent compound, suggests that it undergoes extensive first-pass hepatic metabolism . This could impact the bioavailability of 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
Result of Action
Given its action on melatonergic and serotonergic receptors, it may influence mood and sleep-wake cycles .
Action Environment
The action, efficacy, and stability of 7-Desmethyl-3-hydroxyagomelatine could be influenced by various environmental factors. For instance, liver disease might lead to significant alterations of Agomelatine pharmacokinetics, potentially increasing exposure . This could also apply to 7-Desmethyl-3-hydroxyagomelatine, although more research is needed to confirm this.
生化学分析
Biochemical Properties
7-Desmethyl-3-hydroxyagomelatine interacts with melatonergic (MT1 and MT2) and serotonergic (5HT2C) receptors
Cellular Effects
As a metabolite of Agomelatine, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Agomelatine, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
特性
IUPAC Name |
N-[2-(3,7-dihydroxynaphthalen-1-yl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(16)15-5-4-11-7-13(18)6-10-2-3-12(17)8-14(10)11/h2-3,6-8,17-18H,4-5H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUHSDLSKQLNNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
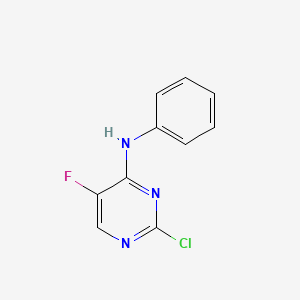




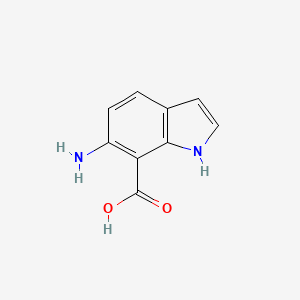
![3-(3-Aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1646927.png)
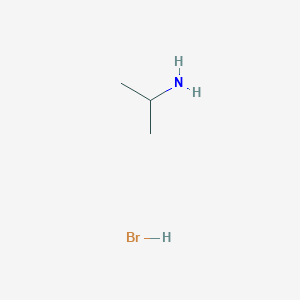
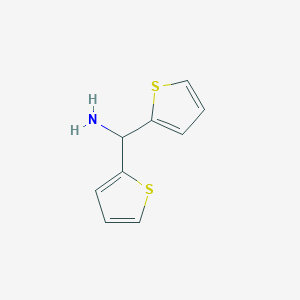
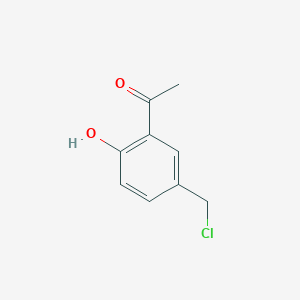
![1-Boc-4-[(3,4-difluorophenyl)amino]-piperidine](/img/structure/B1646937.png)
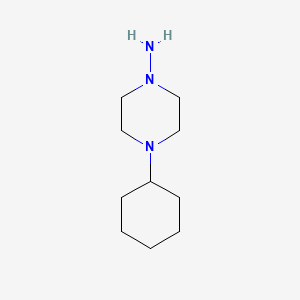
![3-(1-methyl-1H-benzo[d]imidazol-2-yl)prop-2-yn-1-ol](/img/structure/B1646940.png)
